molecular formula C23H24N4O2S B2985728 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 1170102-82-5

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No.: B2985728
CAS No.: 1170102-82-5
M. Wt: 420.53
InChI Key: GVBRALXLMWTTBM-UHFFFAOYSA-N
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Description

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-15-8-9-18(10-16(15)2)23(29)25-22-19-13-30-14-20(19)26-27(22)12-21(28)24-11-17-6-4-3-5-7-17/h3-10H,11-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBRALXLMWTTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a synthetic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the class of thienopyrazoles and benzamides, which are known for various biological activities including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C23H25N5O4S2
  • Molecular Weight : 499.6 g/mol
  • CAS Number : 1105217-74-0
  • IUPAC Name : N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The thienopyrazole moiety enhances its affinity for certain receptors, potentially leading to:

  • Inhibition of Tumor Growth : Similar compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The benzamide structure is known to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Anticancer Activity

Research indicates that derivatives of thienopyrazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μg/mL)Mechanism
Thienopyrazole Derivative 1MCF-713.42Apoptosis induction
Thienopyrazole Derivative 2MDA-MB-23128.89Cell cycle arrest

In studies involving this compound, it was found that the compound demonstrated promising anti-proliferative effects on breast cancer cells, with potential selectivity towards malignant over normal cells.

In Vitro Studies

A comprehensive study evaluated the cytotoxicity of the compound using the 3T3 NRU assay. The results indicated that the compound exhibited a dose-dependent cytotoxic effect:

Concentration (µg/mL)Cytotoxicity (%)
1510
10045
400085

These findings suggest that the compound may be effective in targeting rapidly dividing cells typical in tumors.

Case Studies

  • Study on Thienopyrimidines : A related study focused on thienopyrimidine derivatives showed that compounds with similar structures had significant anti-tumor activity with IC50 values ranging from 52.56 μg/mL to 62.86 μg/mL against MCF cell lines .
  • Mechanistic Insights : Another research highlighted the importance of structural modifications in enhancing biological activity. The introduction of specific functional groups was found to improve selectivity and potency against cancer cells while reducing toxicity towards normal cells.

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